N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
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Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Intermediate: The initial step could involve the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.
Oxalamide Formation: The intermediate is then reacted with 2,4-dimethylphenyl isocyanate under controlled conditions to form the final oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of this compound might be explored for their potential pharmacological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)acetamide
- N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)urea
Uniqueness
What sets N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide apart from similar compounds is its specific oxalamide functional group, which can impart unique chemical and biological properties.
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Compound Overview
- IUPAC Name : N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,4-dimethylphenyl)oxamide
- Molecular Formula : C24H32N4O2
- Molecular Weight : 408.546 g/mol
- CAS Number : 899729-27-2
The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are known to contribute to various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.
- Oxalamide Formation : Reacting the intermediate with oxalyl chloride to form the oxalamide linkage.
- Final Coupling : Combining the dimethylaminophenyl and 2,4-dimethylphenyl groups to complete the synthesis.
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit several biological activities:
- Analgesic Properties : Potential use in pain relief has been suggested due to its ability to modulate pain pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation through various mechanisms, possibly involving inhibition of pro-inflammatory cytokines.
- Anticonvulsant Activity : Related compounds have shown promise in seizure models, indicating potential neuroprotective effects.
Research continues to explore how this compound interacts with biological targets such as receptors or enzymes. Its structural components suggest that it may influence neurotransmitter systems, particularly those involving GABAergic pathways, which are critical in seizure control and anxiety modulation.
Case Studies and Research Findings
A review of relevant literature highlights several studies focusing on similar compounds within the oxalamide class:
-
Anticonvulsant Screening :
Compound Activity Model Used Oxalamide A Effective MES Oxalamide B Moderate Pentylenetetrazole N1 Compound Promising Pending Evaluation -
Inflammation Studies :
- In vitro assays showed that certain derivatives could inhibit TNF-alpha production in macrophages, suggesting anti-inflammatory potential .
-
Analgesic Research :
- Preliminary data indicates that compounds with similar pharmacophores exhibit analgesic effects in animal models through modulation of opioid receptors .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-17-7-12-21(18(2)15-17)26-24(30)23(29)25-16-22(28-13-5-6-14-28)19-8-10-20(11-9-19)27(3)4/h7-12,15,22H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUFZEKIJKUPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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